Isopropyl methyl phosphonate

Catalog No.
S13189378
CAS No.
5514-35-2
M.F
C4H10O3P+
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl methyl phosphonate

CAS Number

5514-35-2

Product Name

Isopropyl methyl phosphonate

IUPAC Name

methoxy-oxo-propan-2-yloxyphosphanium

Molecular Formula

C4H10O3P+

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C4H10O3P/c1-4(2)7-8(5)6-3/h4H,1-3H3/q+1

InChI Key

SKEDFVFLIIJDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[P+](=O)OC

Isopropyl methyl phosphonate is an organophosphorus compound with the molecular formula C4H11O3P\text{C}_4\text{H}_{11}\text{O}_3\text{P}. It is a derivative of phosphonic acid, characterized by the substitution of one hydrogen atom with an isopropyl group and another with a methyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its structure contributes to its unique chemical properties, making it a subject of interest in both synthetic chemistry and biological studies.

  • Hydrolysis: This reaction can occur under both acidic and basic conditions, leading to the formation of phosphonic acids.
  • Oxidation: The compound can be oxidized using various oxidizing agents, resulting in different derivatives depending on the specific conditions.
  • Substitution: Substitution reactions often involve the replacement of the isopropyl or methyl groups with other functional groups.

These reactions are essential for understanding the compound's reactivity and potential transformations in various environments.

Isopropyl methyl phosphonate primarily targets the enzyme acetylcholinesterase, acting as a reactivator for this enzyme when inhibited by organophosphate nerve agents. Its mechanism involves reactivating acetylcholinesterase, which plays a critical role in neurotransmission by breaking down acetylcholine in the synaptic cleft. The compound's rapid absorption after oral administration indicates its potential efficacy in biological systems. Additionally, it has been studied for its effects on marine bacterioplankton, where it may influence methane supersaturation in oceanic environments .

Several synthesis methods for isopropyl methyl phosphonate exist:

  • Reaction of Triisopropyl Phosphite with Methyl Iodide: This method involves an exothermic reaction where triisopropyl phosphite is gradually added to methyl iodide under controlled conditions. The mixture is refluxed and then distilled to isolate the product.
  • Industrial Production: In industrial settings, bromotrimethylsilane can be used for silyldealkylation of dialkyl methylphosphonates, providing high yields under mild conditions .

These methods highlight the versatility and efficiency of synthesizing this compound.

Isopropyl methyl phosphonate has several applications across different fields:

  • Chemical Research: It serves as a reagent in various organic synthesis processes.
  • Biological Studies: Its role as an acetylcholinesterase reactivator makes it significant in studying nerve agent toxicity and potential antidotes.
  • Environmental Science: Research into its effects on marine ecosystems contributes to understanding biochemical cycles and pollutant degradation .

Studies have demonstrated that isopropyl methyl phosphonate interacts with hydroxyl radicals and other atmospheric constituents. For instance, rate constants for reactions involving hydroxyl radicals have been measured, indicating its reactivity under atmospheric conditions. These interactions can lead to various products depending on environmental factors such as temperature and pressure .

Isopropyl methyl phosphonate can be compared to several similar compounds:

CompoundMolecular FormulaKey Characteristics
Diisopropyl Methyl PhosphonateC7H17O3P\text{C}_7\text{H}_{17}\text{O}_3\text{P}Known by-product of sarin gas production; affects blood system
Ethyl Methyl PhosphonateC5H13O3P\text{C}_5\text{H}_{13}\text{O}_3\text{P}Lacks the isopropyl group; different hydrolysis rates
Diethyl Methyl PhosphonateC6H15O3P\text{C}_6\text{H}_{15}\text{O}_3\text{P}Similar structure but with ethyl groups; distinct reactivity
Methylphosphonic AcidC2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}Simplest form; serves as a precursor in various reactions

The uniqueness of isopropyl methyl phosphonate lies in its specific substitutions (isopropyl and methyl), which significantly influence its chemical properties and reactivity compared to these analogs. For example, the presence of the isopropyl group enhances its hydrolysis rate under acidic conditions compared to compounds lacking this feature .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

137.03675617 g/mol

Monoisotopic Mass

137.03675617 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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